molecular formula C11H19BrN4 B1423096 N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide CAS No. 1311317-53-9

N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide

Cat. No.: B1423096
CAS No.: 1311317-53-9
M. Wt: 287.2 g/mol
InChI Key: JEVNIVXZUMPOAJ-UHFFFAOYSA-N
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Description

N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide is a chemical compound with the molecular formula C11H18N4·HBr. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a piperidine moiety and dimethylamine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Substitution with Piperidine: The pyridazine core is then reacted with piperidine under conditions that facilitate nucleophilic substitution, often using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of any nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or dimethylamine groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

N,6-dimethyl-N-(piperidin-4-yl)pyridazin-3-amine hydrobromide can be compared with other similar compounds, such as:

    N,N-Dimethylpiperidin-4-amine: This compound shares the piperidine and dimethylamine groups but lacks

Properties

IUPAC Name

N,6-dimethyl-N-piperidin-4-ylpyridazin-3-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.BrH/c1-9-3-4-11(14-13-9)15(2)10-5-7-12-8-6-10;/h3-4,10,12H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVNIVXZUMPOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N(C)C2CCNCC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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